molecular formula C9H11F2N3O3 B2552319 ethyl 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1946822-84-9

ethyl 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2552319
CAS No.: 1946822-84-9
M. Wt: 247.202
InChI Key: VTTHNQCYEPWMER-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a carbamoyl group, a difluoroethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the pyrazole derivative with isocyanates or carbamoyl chlorides.

    Addition of the Difluoroethyl Group: The difluoroethyl group is typically introduced through nucleophilic substitution reactions using difluoroethyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles replace one or both fluorine atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, substituted pyrazoles, and hydrolyzed carboxylic acids.

Scientific Research Applications

Ethyl 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate
  • 2-[[3-Carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetic acid

Uniqueness

Ethyl 3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its difluoroethyl group and ethyl ester functionality differentiate it from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-carbamoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O3/c1-2-17-9(16)6-3-5(8(12)15)13-14(6)4-7(10)11/h3,7H,2,4H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTHNQCYEPWMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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